

# Getting Started with the Immunopeptidomics Ontology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Immunopeptidomics Ontology (ImPO), a crucial tool for standardizing data in the field of immunopeptidomics. By establishing a consistent and structured vocabulary, ImPO facilitates data integration, analysis, and sharing, which is paramount for advancing research in areas such as cancer immunotherapy, autoimmune diseases, and infectious diseases. This document will delve into the core concepts of ImPO, provide practical guidance on its application, and illustrate key experimental and logical workflows.

# Core Concepts of the Immunopeptidomics Ontology (ImPO)

The Immunopeptidomics Ontology is the first dedicated effort to standardize the terminology and semantics within the immunopeptidomics domain. Its primary goal is to provide a data-centric framework for representing data generated from experimental workflows and subsequent bioinformatics analyses. ImPO is designed to be populated with experimental data, thereby bridging the gap between the proteomics and clinical genomics communities.

The ontology is structured around several key classes that represent the central entities in an immunopeptidomics experiment. Understanding the relationships between these classes is fundamental to effectively using ImPO for data annotation.



## **Key Classes and Their Relationships**

The core of ImPO revolves around the concepts of biological samples, the experimental procedures performed on them, and the data that is generated and analyzed. The following diagram illustrates the central logical relationships between the main classes of the Immunopeptidomics Ontology.



Click to download full resolution via product page

Core logical relationships within the Immunopeptidomics Ontology.

# Data Presentation: Structuring Immunopeptidomics Data with ImPO

A key advantage of using ImPO is the ability to structure and standardize quantitative data from immunopeptidomics experiments. This allows for easier comparison across different studies and facilitates the development of large-scale data repositories. The tables below provide an illustrative example of how quantitative data can be organized using ImPO concepts.

Table 1: Identified Peptides from a Mass Spectrometry Experiment



| Peptide<br>Sequence | Length | Precursor<br>m/z | Precursor<br>Charge | Retention<br>Time (min) | MS/MS<br>Scan<br>Number |
|---------------------|--------|------------------|---------------------|-------------------------|-------------------------|
| NLVPMVATV           | 9      | 497.28           | 2                   | 35.2                    | 15234                   |
| GILGFVFTL           | 9      | 501.29           | 2                   | 42.1                    | 18765                   |
| YLEPGPVTA           | 9      | 489.27           | 2                   | 28.5                    | 12987                   |
| KTWGQYWQ<br>V       | 9      | 573.30           | 2                   | 45.8                    | 20145                   |

Table 2: Protein Source and MHC Restriction of Identified Peptides

| Peptide<br>Sequence | UniProt<br>Accession | Gene Symbol | MHC Allele | Predicted<br>Affinity (nM) |
|---------------------|----------------------|-------------|------------|----------------------------|
| NLVPMVATV           | P04637               | MAGEA1      | HLA-A02:01 | 25.3                       |
| GILGFVFTL           | P01308               | INS         | HLA-A02:01 | 15.8                       |
| YLEPGPVTA           | P0C6X7               | GAGE1       | HLA-A24:02 | 5.2                        |
| KTWGQYWQV           | P03435               | EBNA1       | HLA-B07:02 | 101.4                      |

# **Experimental Protocols: An Immunopeptidomics Workflow with ImPO Annotation**

This section details a typical experimental workflow for the identification of MHC-associated peptides, with specific guidance on how to annotate the process and resulting data using the Immunopeptidomics Ontology.

## **Experimental Workflow Overview**

The following diagram outlines the major steps in a standard immunopeptidomics experiment, from sample preparation to data analysis.



## Immunopeptidomics Experimental Workflow



Click to download full resolution via product page

A typical experimental workflow for immunopeptidomics.



## **Detailed Methodologies and ImPO Annotation**

### Step 1: Sample Preparation

- Methodology:
  - Start with a sufficient quantity of cells (e.g., 1x10^8 cells) or tissue.
  - Lyse the cells using a lysis buffer containing detergents (e.g., 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl) and protease inhibitors.
  - Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cellular debris.
  - Collect the supernatant containing the soluble proteins, including MHC-peptide complexes.

#### ImPO Annotation:

- The starting material is an instance of the Biological\_Sample class.
- The lysis and clarification steps are instances of the Experimental\_Process class, with specific subclasses for Lysis and Centrifugation.

#### Step 2: Immunoaffinity Purification

#### Methodology:

- Prepare an affinity column by coupling MHC class I-specific antibodies (e.g., W6/32) to a solid support (e.g., Protein A Sepharose beads).
- Pass the clarified cell lysate over the antibody-coupled affinity column.
- Wash the column extensively with wash buffers of decreasing salt concentrations to remove non-specifically bound proteins.
- Elute the bound MHC-peptide complexes using a low pH buffer (e.g., 0.1% trifluoroacetic acid).

#### ImPO Annotation:



- This entire step is an instance of Immunoaffinity\_Purification, a subclass of Experimental Process.
- The antibody used can be described using properties linked to an external ontology such as the Antibody Ontology.

### Step 3: Peptide Separation and Mass Spectrometry Analysis

### Methodology:

- Separate the eluted peptides from the MHC heavy and light chains using filtration or reversed-phase chromatography.
- Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
- Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

#### ImPO Annotation:

- The LC-MS/MS analysis is an instance of Mass Spectrometry Analysis.
- The instrument model and settings can be recorded as data properties of this instance.

#### Step 4: Data Analysis and Peptide Identification

#### Methodology:

- Process the raw mass spectrometry data to generate peak lists.
- Search the peak lists against a protein sequence database (e.g., UniProt) using a search engine (e.g., Sequest, MaxQuant).
- Validate the peptide-spectrum matches (PSMs) at a defined false discovery rate (FDR), typically 1%.
- Identify the protein of origin for each identified peptide.



 Predict the MHC binding affinity of the identified peptides to specific MHC alleles using tools like netMHCpan.

#### • ImPO Annotation:

- The output of this process is instances of the Peptide class.
- Each Peptide instance can be linked to its corresponding Protein of origin and the MHC\_Molecule it is presented by.
- Quantitative data such as precursor m/z, charge, and retention time are recorded as data properties of the Peptide instance.

# **Signaling Pathways and Biological Context**

Understanding the biological pathways that lead to the generation of immunopeptides is crucial for interpreting experimental results. The following diagram illustrates the MHC class I antigen processing and presentation pathway, which is the primary mechanism for presenting endogenous peptides to the immune system.



### MHC Class I Antigen Processing and Presentation Pathway



Click to download full resolution via product page

The MHC class I antigen processing and presentation pathway.







By utilizing the Immunopeptidomics Ontology, researchers can systematically annotate their experimental data, ensuring its findability, accessibility, interoperability, and reusability (FAIR). This structured approach is essential for accelerating discoveries and translating immunopeptidomics research into clinical applications.

 To cite this document: BenchChem. [Getting Started with the Immunopeptidomics Ontology: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8523279#how-to-get-started-with-the-immunopeptidomics-ontology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com